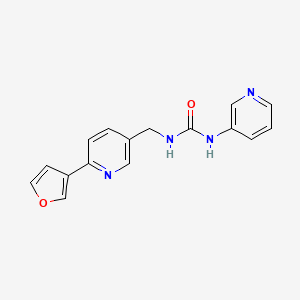

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea

CAS No.: 2034311-22-1

Cat. No.: VC7062888

Molecular Formula: C16H14N4O2

Molecular Weight: 294.314

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034311-22-1 |

|---|---|

| Molecular Formula | C16H14N4O2 |

| Molecular Weight | 294.314 |

| IUPAC Name | 1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-pyridin-3-ylurea |

| Standard InChI | InChI=1S/C16H14N4O2/c21-16(20-14-2-1-6-17-10-14)19-9-12-3-4-15(18-8-12)13-5-7-22-11-13/h1-8,10-11H,9H2,(H2,19,20,21) |

| Standard InChI Key | FYJXHHSLUSNSTD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)NC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea consists of a urea backbone () substituted with two distinct aromatic groups:

-

A 6-(furan-3-yl)pyridin-3-ylmethyl group, which combines a pyridine ring with a furan substituent at the 6-position.

-

A pyridin-3-yl group attached to the opposing nitrogen of the urea core.

The furan ring (oxygen-containing heterocycle) and pyridine rings (nitrogen-containing heterocycles) contribute to the compound’s electronic and steric profile, influencing its solubility, stability, and interaction with biological targets .

Table 1: Molecular Properties of Analogous Urea Derivatives

The substitution pattern in 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea distinguishes it from analogs by combining two pyridine rings, potentially enhancing its ability to engage in π-π stacking and hydrogen bonding .

Synthetic Pathways and Optimization

General Synthesis Strategy

While no explicit synthesis route for 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea is documented, its preparation likely follows established methodologies for urea derivatives:

-

Formation of the Urea Core: Reacting an isocyanate with an amine, such as:

Here, one reactant could be 3-(aminomethyl)-6-(furan-3-yl)pyridine, and the other could be 3-aminopyridine .

-

Heterocyclic Substitution: Introducing the furan-3-yl group to the pyridine ring via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using a furan-3-ylboronic acid and a halogenated pyridine precursor .

Challenges in Synthesis

-

Regioselectivity: Ensuring proper substitution at the 6-position of the pyridine ring requires careful control of reaction conditions .

-

Purification: The polar urea group and aromatic systems may complicate isolation, necessitating techniques like column chromatography or recrystallization .

Physicochemical Properties

Solubility and Stability

-

Solubility: Urea derivatives with aromatic substituents typically exhibit limited aqueous solubility due to hydrophobic interactions. The presence of pyridine rings may impart slight solubility in polar aprotic solvents (e.g., DMSO or DMF) .

-

Stability: The compound is likely stable under ambient conditions but may degrade under strong acidic or basic conditions due to urea hydrolysis .

Table 2: Comparative Solubility Data for Analogous Compounds

Applications in Drug Discovery

Lead Optimization

The compound’s structure aligns with medicinal chemistry strategies for optimizing:

-

Selectivity: Dual pyridine rings may enhance target specificity over related enzymes .

-

Bioavailability: Modifying substituents could improve metabolic stability and absorption .

Patent Landscape

Though no patents specifically claim 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(pyridin-3-yl)urea, related urea derivatives are protected for use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume